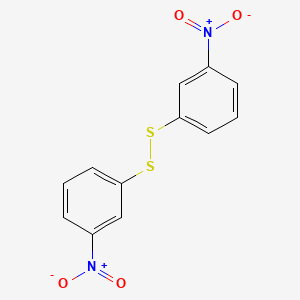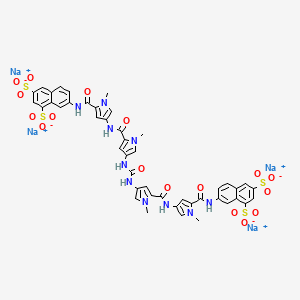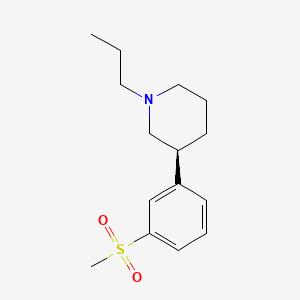
3,3'-二硝基二苯基二硫化物
描述
Bis(3-nitrophenyl) disulfide is a chemical compound characterized by the presence of two 3-nitrophenyl groups connected by a disulfide bond. It appears as a yellow powder and is insoluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is often used in organic synthesis, particularly in the formation of disulfide bonds.
科学研究应用
Bis(3-nitrophenyl) disulfide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming disulfide bonds.
Biology: Employed in studies involving protein folding and stabilization due to its ability to form disulfide bridges.
Medicine: Investigated for its potential in drug design, particularly in creating stable peptide-based drugs.
Industry: Utilized in the production of polymers and other materials requiring stable disulfide linkages.
作用机制
Target of Action
The primary target of Bis(3-nitrophenyl) disulfide is mannitol-1-phosphate dehydrogenase (M1PDH) . M1PDH is an enzyme that plays a crucial role in the mannitol cycle, which is essential for the survival and development of certain parasites .
Mode of Action
Bis(3-nitrophenyl) disulfide acts as an inhibitor of M1PDH . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of mannitol-1-phosphate to fructose-6-phosphate . This disruption in the mannitol cycle can lead to the death of the parasite .
Biochemical Pathways
The inhibition of M1PDH by Bis(3-nitrophenyl) disulfide affects the mannitol cycle . The mannitol cycle is a biochemical pathway that is crucial for the survival and development of certain parasites . By inhibiting M1PDH, Bis(3-nitrophenyl) disulfide disrupts this cycle, leading to the death of the parasite .
Result of Action
The result of Bis(3-nitrophenyl) disulfide’s action is the disruption of the mannitol cycle in certain parasites, leading to their death . By inhibiting M1PDH, the compound prevents the conversion of mannitol-1-phosphate to fructose-6-phosphate, a crucial step in the mannitol cycle . This disruption in the cycle can lead to the death of the parasite .
生化分析
Biochemical Properties
Bis(3-nitrophenyl) disulfide plays a crucial role in the formation of disulfide bridges, which are essential for the folding and structural stabilization of many important extracellular peptide and protein molecules . These molecules include hormones, enzymes, growth factors, toxins, and immunoglobulins . The artificial introduction of extra disulfide bridges into peptides or proteins allows the creation of conformational constraints that can improve biological activity .
Cellular Effects
It is known that disulfide bridges, which Bis(3-nitrophenyl) disulfide helps form, play a crucial role in the structural stabilization of many important extracellular peptide and protein molecules . These molecules, in turn, have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bis(3-nitrophenyl) disulfide involves the oxidation of thiol groups to form disulfide bonds . This process is crucial in the folding and structural stabilization of many important extracellular peptide and protein molecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Bis(3-nitrophenyl) disulfide in laboratory settings. It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that disulfide bridges, which Bis(3-nitrophenyl) disulfide helps form, play a crucial role in the structural stabilization of many important extracellular peptide and protein molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-nitrophenyl) disulfide typically involves the oxidation of thiol groups. One common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. Another approach involves the use of 1-chlorobenzotriazole, which reacts with thiols to form benzotriazolated thiols that subsequently form disulfides .
Industrial Production Methods: Industrial production of bis(3-nitrophenyl) disulfide may involve large-scale oxidation reactions using safe and efficient oxidizing agents. The process is designed to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: Bis(3-nitrophenyl) disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl compounds.
Reduction: Reduction of bis(3-nitrophenyl) disulfide typically yields thiols.
Substitution: It can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: Sulfonyl compounds.
Reduction Products: Thiols.
Substitution Products: Compounds with substituted nitro groups.
相似化合物的比较
Bis(4-nitrophenyl) disulfide: Similar structure but with nitro groups in the para position.
5,5′-Dithiobis(2-nitrobenzoic acid): Contains carboxylic acid groups in addition to nitro groups.
4-Nitrophenyl disulfide: Contains nitro groups in the para position.
Uniqueness: Bis(3-nitrophenyl) disulfide is unique due to the position of the nitro groups on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional difference can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .
属性
IUPAC Name |
1-nitro-3-[(3-nitrophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFDWDUSSFUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060219 | |
| Record name | Disulfide, bis(3-nitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-91-7 | |
| Record name | Bis(3-nitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrophenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-nitrophenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(3-nitrophenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(3-nitrophenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis(3-nitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-nitrophenyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROPHENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ0BVA4VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)









